molecular formula C16H13ClN2O2S B2354018 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide CAS No. 1421485-48-4

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2354018
CAS No.: 1421485-48-4
M. Wt: 332.8
InChI Key: BKRRDOMSVZYGAS-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 2-(2-chlorophenyl)thiazole.

    Methylation: The 2-(2-chlorophenyl)thiazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 2-(2-chlorophenyl)-4-methylthiazole.

    Formation of the Furan Ring: The furan ring is synthesized separately by the reaction of furfural with an amine to form furan-2-carboxamide.

    Coupling Reaction: The final step involves the coupling of 2-(2-chlorophenyl)-4-methylthiazole with furan-2-carboxamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-4-methylthiazole: Shares the thiazole and chlorophenyl moieties but lacks the furan ring.

    Furan-2-carboxamide: Contains the furan ring and carboxamide group but lacks the thiazole and chlorophenyl moieties.

    2-chlorobenzaldehyde: Contains the chlorophenyl group but lacks the thiazole and furan rings.

Uniqueness

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide is unique due to the combination of the furan, thiazole, and chlorophenyl moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes a furan ring, a thiazole ring, and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antiviral, and anticancer research.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C13H12ClN3OS\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{OS}

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions yields 2-(2-chlorophenyl)thiazole.
  • Methylation : Methylation of the thiazole using methyl iodide in the presence of potassium carbonate forms 2-(2-chlorophenyl)-4-methylthiazole.
  • Furan Ring Formation : The furan ring is synthesized by reacting furfural with an amine to produce furan-2-carboxamide.
  • Coupling Reaction : The final step involves coupling the thiazole with furan-2-carboxamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study reported that thiazole derivatives showed potent inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.040 to 3.4 μM against specific targets .

CompoundTarget BacteriaMIC (µM)
Compound AE. coli0.040
Compound BS. aureus0.008
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, similar thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival .
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to inflammation or cancer progression .

Case Studies and Research Findings

  • Inhibition of DNA Gyrase : A study highlighted that certain thiazole derivatives effectively inhibited the ATPase activity of E. coli DNA gyrase, demonstrating selectivity towards bacterial isoforms without affecting human topoisomerase II .
    • Findings : Compounds exhibited IC50 values as low as 0.012 μg/mL against bacterial targets.
  • Antiviral Activity : Investigations into the antiviral potential of similar compounds suggested efficacy against viral replication mechanisms, although specific data on this compound remains limited .

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-14(9-18-15(20)13-7-4-8-21-13)22-16(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRRDOMSVZYGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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